

# Assessing the Specificity of IC-87114 in Primary Cells: A Comparative Guide

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## Compound of Interest

Compound Name: IC-87114

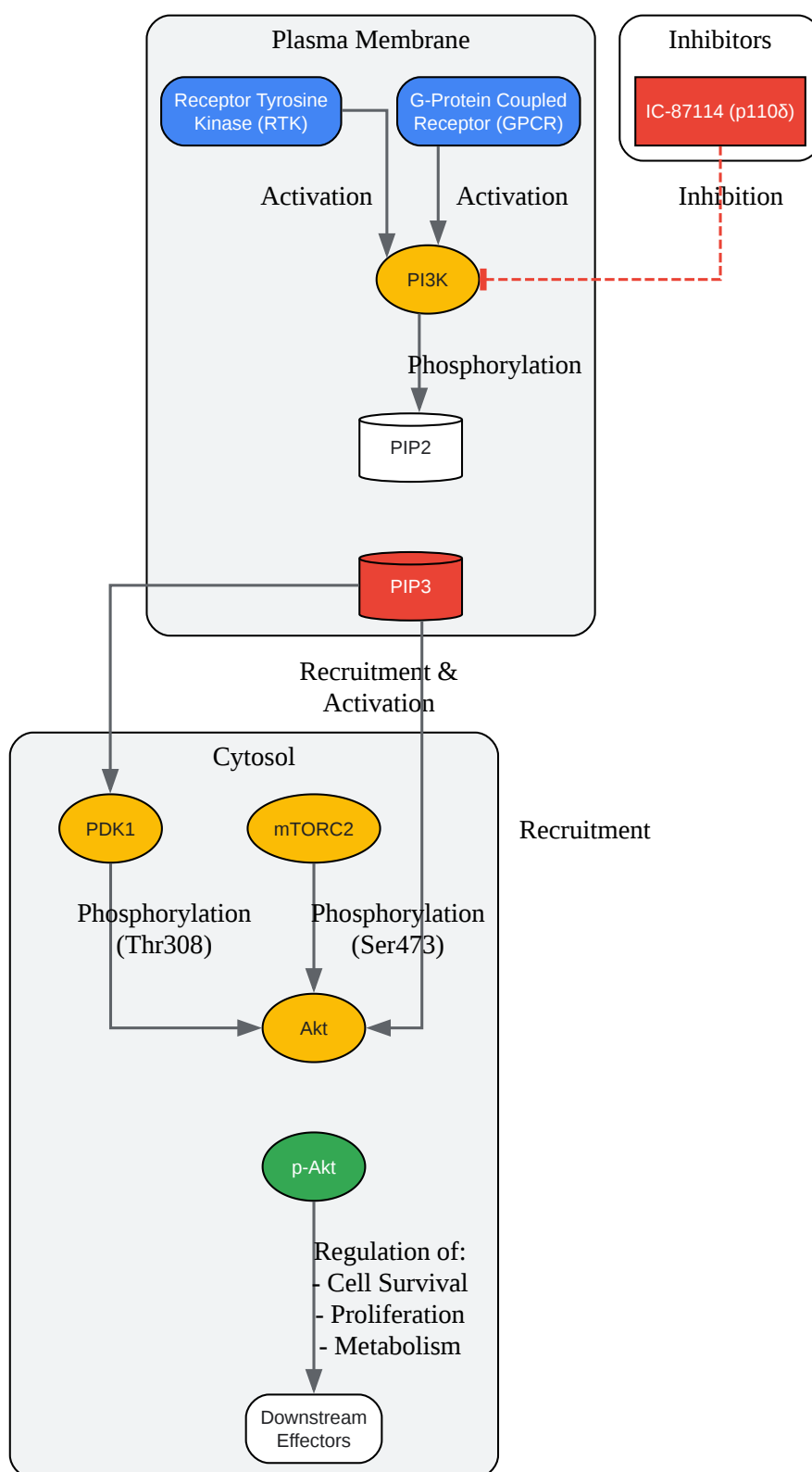
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For researchers in immunology, inflammation, and hematological malignancies, the precise targeting of phosphoinositide 3-kinases (PI3Ks) is paramount. **IC-87114**, a selective inhibitor of the PI3K delta (PI3K $\delta$ ) isoform, has been a valuable tool in dissecting the roles of this pathway in various primary cell functions. This guide provides an objective comparison of **IC-87114** with other notable PI3K inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.

## Introduction to PI3K Signaling

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). The four isoforms of the catalytic subunit ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ ) exhibit distinct tissue distribution and function, making isoform-selective inhibitors highly sought after for targeted therapeutic intervention and research. PI3K $\delta$  is predominantly expressed in leukocytes, playing a key role in B-cell and T-cell activation and function.



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